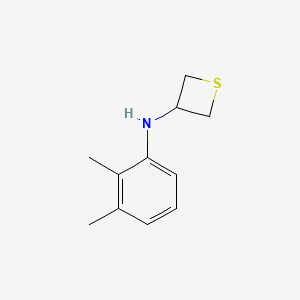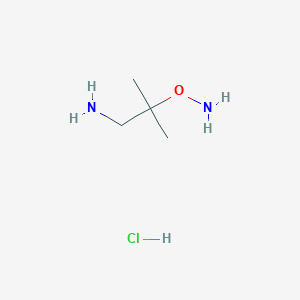
2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- is a heterocyclic organic compound with the molecular formula C9H10N2O3. This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The presence of a nitro group at the 6-position and a methyl group at the 3-position of the benzoxazine ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-nitrophenol with 3-methyl-2-aminopropanol under acidic conditions to form the desired benzoxazine ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Reduction: 3,4-dihydro-3-methyl-6-amino-2H-1,4-benzoxazine.
Oxidation: Corresponding oxides or nitroso derivatives.
Substitution: Various substituted benzoxazines depending on the substituent introduced.
科学的研究の応用
2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.
作用機序
The mechanism of action of 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-
- 2H-1,4-Benzoxazine, 3,4-dihydro-6-nitro-
- 2H-1,4-Benzoxazine, 3,4-dihydro-3,6-dimethyl-
Uniqueness
2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- is unique due to the presence of both a nitro group and a methyl group, which impart distinct chemical and physical properties
特性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
3-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C9H10N2O3/c1-6-5-14-9-3-2-7(11(12)13)4-8(9)10-6/h2-4,6,10H,5H2,1H3 |
InChIキー |
MDNIRHKWCSLVGJ-UHFFFAOYSA-N |
正規SMILES |
CC1COC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine](/img/structure/B12955417.png)









![Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-](/img/structure/B12955457.png)



